2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H10BrClO3 It is a brominated and chlorinated derivative of ethanone, featuring two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one typically involves the bromination of 1-(2-chloro-4,5-dimethoxyphenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the ethanone moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methoxy groups, contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethan-1-one
- 1-(2-Bromo-5-chlorophenyl)ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEAXQQGIBFGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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